3-(3-formyl-4-hydroxyphenyl)propanoic acid
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Overview
Description
3-(3-formyl-4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C10H10O4 This compound is characterized by the presence of a formyl group (-CHO) and a hydroxy group (-OH) attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-formyl-4-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-hydroxycinnamic acid.
Formylation: The formylation of the hydroxy group is achieved using reagents like formic acid or formic anhydride under acidic conditions.
Reduction: The reduction of the double bond in the cinnamic acid derivative is carried out using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: The final step involves the oxidation of the aldehyde group to form the carboxylic acid moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors and continuous flow systems to handle the reagents and intermediates.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-formyl-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxy group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: 3-(3-carboxy-4-hydroxyphenyl)propanoic acid.
Reduction: 3-(3-hydroxy-4-hydroxyphenyl)propanoic acid.
Substitution: 3-(3-formyl-4-halophenyl)propanoic acid.
Scientific Research Applications
3-(3-formyl-4-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3-formyl-4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxyphenyl)propanoic acid: Lacks the formyl group but shares the hydroxyphenyl and propanoic acid moieties.
3-(3-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a formyl group.
4-hydroxycinnamic acid: Contains a similar phenylpropanoic acid structure but with a double bond in the side chain.
Uniqueness
3-(3-formyl-4-hydroxyphenyl)propanoic acid is unique due to the presence of both formyl and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
99059-14-0 |
---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
3-(3-formyl-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10O4/c11-6-8-5-7(1-3-9(8)12)2-4-10(13)14/h1,3,5-6,12H,2,4H2,(H,13,14) |
InChI Key |
YMGULNJHSFAVDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)C=O)O |
Purity |
95 |
Origin of Product |
United States |
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